

# Mass Spectrometry Fragmentation Guide: Parbendazole (CAS 14255-87-9)[1]

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## Compound of Interest

**Compound Name:** 4-Pyridinecarboximidoyl chloride,  
N-phenyl-  
**CAS No.:** 652148-59-9  
**Cat. No.:** B12543975

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## Executive Summary

Parbendazole (Methyl 5-butyl-1H-benzimidazole-2-carbamate) is a benzimidazole anthelmintic and microtubule inhibitor.[1] Its mass spectrometric behavior is defined by the stability of the benzimidazole core and the lability of the methyl carbamate side chain.

In Electrospray Ionization (ESI+), Parbendazole forms a protonated precursor  $[M+H]^+$  at  $m/z$  248.1.[1] Its fragmentation pattern is characterized by two dominant pathways: the neutral loss of methanol (32 Da) and the cleavage of the carbamate moiety. This behavior is structurally homologous to Albendazole and Fenbendazole, allowing for predictable method translation between these analytes.[1]

## Physicochemical & MS Profile

Parameter	Data
CAS Number	14255-87-9
Formula	C <sub>13</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub>
Monoisotopic Mass	247.1321 Da
Precursor Ion [M+H] <sup>+</sup>	m/z 248.1
Ionization Mode	ESI Positive (Protonation at imidazole nitrogen)
Key Adducts	[M+Na] <sup>+</sup> (m/z 270.1), [M+NH <sub>4</sub> ] <sup>+</sup> (m/z 265.[1] [2]1)
LogP	~3.1 (Requires high organic mobile phase for elution)

## Fragmentation Analysis & Mechanism

The fragmentation of Parbendazole under Collision-Induced Dissociation (CID) follows a distinct "stripping" mechanism common to methyl carbamate benzimidazoles.

### Primary Pathway: Methanol Elimination (Quantifier)

- Transition: m/z 248.1 → m/z 216.1
- Mechanism: The protonated carbamate nitrogen facilitates the elimination of a neutral methanol molecule (CH<sub>3</sub>OH, 32 Da). This yields a stable isocyanate-like cation or a cyclized benzimidazole variant.
- Application: This is the most abundant product ion, making it the ideal Quantifier transition for MRM assays due to its high intensity and signal-to-noise ratio.[1]

### Secondary Pathway: Carbamate Cleavage (Qualifier)

- Transition: m/z 248.1 → m/z 173.1
- Mechanism: Higher collision energies drive the complete loss of the methyl carbamate group (-NHCOOCH<sub>3</sub>), typically as a neutral loss of methyl carbamate (75 Da) or sequential loss of CO<sub>2</sub> and methoxy species.

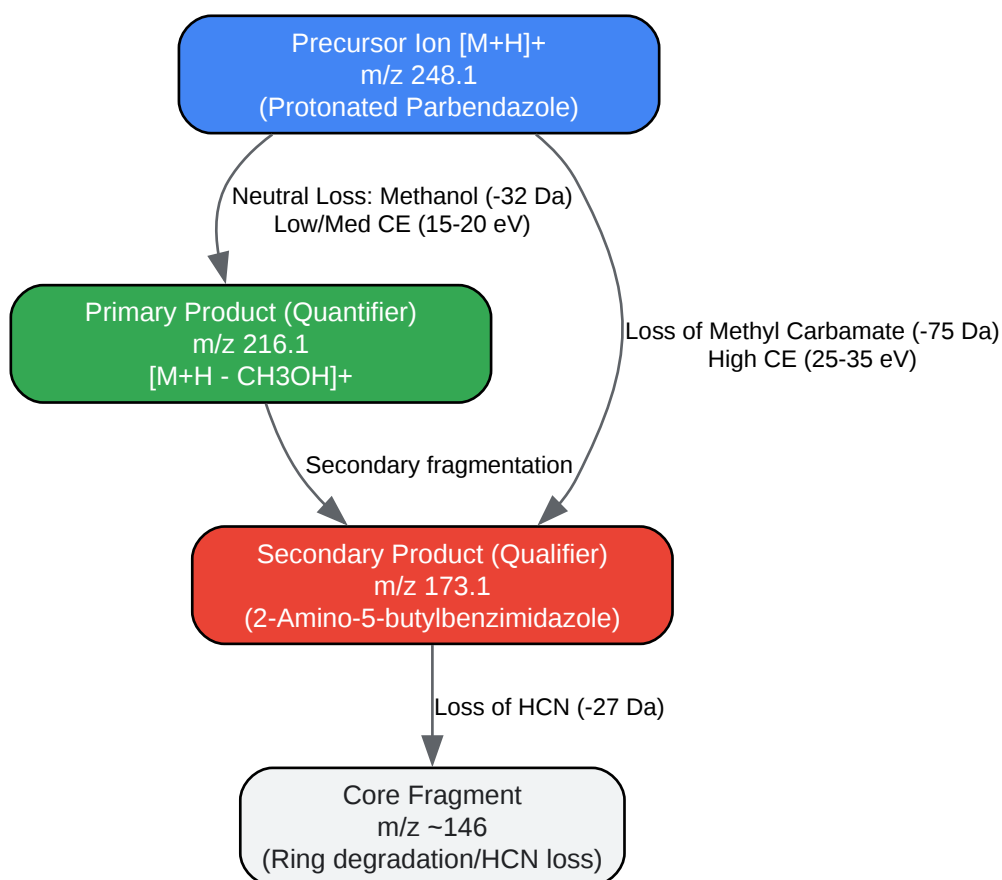
- Result: The remaining ion ( $m/z$  173) represents the 2-amino-5-butylbenzimidazole core.<sup>[1]</sup> This transition is structurally specific and serves as an excellent Qualifier.

## Tertiary Pathway: Alkyl Chain Fragmentation

- Transition:  $m/z$  173.1  $\rightarrow$   $m/z$  131.1 (approx)
- Mechanism: The butyl chain at the C5 position undergoes fragmentation (loss of propene/propyl radical) or the benzimidazole ring ejects HCN (27 Da).

## Structural Fragmentation Map

The following diagram illustrates the stepwise degradation of the Parbendazole precursor ion.



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Caption: CID fragmentation pathway of Parbendazole ESI<sup>+</sup> precursor ( $m/z$  248.1).

## Comparative Analysis: Benzimidazole Analogs

Parbendazole shares a core scaffold with other veterinary drugs.[1] Understanding the mass shifts allows for simultaneous detection in multiplexed assays.

Compound	Precursor [M+H] <sup>+</sup>	Quantifier Ion (Loss of MeOH)	Qualifier Ion (Core Amine)	Structural Difference (C5 Position)
Parbendazole	248.1	216.1	173.1	-Butyl (-C <sub>4</sub> H <sub>9</sub> )
Albendazole	266.1	234.1	191.1	-Propylthio (-S-C <sub>3</sub> H <sub>7</sub> )
Mebendazole	296.1	264.1	221.1	-Benzoyl (-CO-Ph)
Fenbendazole	300.1	268.1	225.1	-Phenylthio (-S-Ph)

Insight: The mass difference between Parbendazole and Albendazole (18 Da) is perfectly conserved in the product ions (234 - 216 = 18; 191 - 173 = 18), confirming that the fragmentation mechanism (carbamate loss) is identical across the class.

## Validated Experimental Protocol (LC-MS/MS)

This protocol is optimized for the quantification of Parbendazole in biological matrices (plasma/tissue).

### Chromatographic Conditions

- Column: Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) or equivalent.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better sensitivity than Acetonitrile for benzimidazoles).[1]
- Gradient:

- 0-1.0 min: 10% B
- 1.0-6.0 min: Linear ramp to 90% B
- 6.0-8.0 min: Hold at 90% B
- 8.1 min: Re-equilibrate at 10% B.
- Flow Rate: 0.3 mL/min.[1]

## Mass Spectrometry Parameters (Source: ESI+)

- Capillary Voltage: 3.0 kV
- Desolvation Temp: 400°C
- Cone Voltage: 30 V (Optimized for m/z 248 survival)
- Collision Gas: Argon or Nitrogen.[1]

## MRM Table

Analyte	Polarity	Precursor (m/z)	Product (m/z)	Dwell (ms)	Cone (V)	Collision Energy (eV)	Role
Parbendazole	ESI+	248.1	216.1	50	30	18	Quant
Parbendazole	ESI+	248.1	173.1	50	30	32	Qual
Internal Std (e.g., Albendazole-d3)	ESI+	269.1	237.1	50	30	18	ISTD

## References

- PubChem. (2025).[1] Parbendazole Compound Summary (CID 26596). National Library of Medicine. Available at: [\[Link\]](#)
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- Rathod, D. M., et al. (2012). "Liquid chromatography-tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma." Journal of Chromatography B.
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## Sources

- [1. Parbendazole | C13H17N3O2 | CID 26596 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Parbendazole | CAS 14255-87-9 | LGC Standards \[lgcstandards.com\]](#)
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